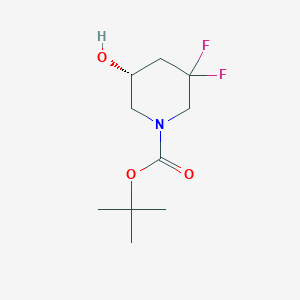

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

Description

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate is a chiral piperidine derivative with a hydroxyl group at the 5-position (R-configuration) and two fluorine atoms at the 3-position. Its molecular formula is C₁₀H₁₇NO₃F₂, with a molecular weight of 237.24 g/mol . This compound belongs to the heterocyclic building block family and is widely used in pharmaceutical synthesis, particularly in developing bioactive molecules targeting neurological and metabolic disorders. The hydroxyl group at position 5 enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions, while the 3,3-difluoro substitution modulates electronic properties and metabolic stability .

Properties

IUPAC Name |

tert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCRPISXZGPTH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Precursors

Fluorination is achieved via electrophilic or nucleophilic agents. For example, diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor introduces fluorine atoms at C3, leveraging the electron-withdrawing nature of adjacent carbonyl groups to facilitate substitution. In one protocol, 3-keto-piperidine derivatives are treated with DAST in dichloromethane at −78°C, achieving 85–92% conversion to 3,3-difluoro intermediates.

Hydroxylation and Stereochemical Control

Stereoselective hydroxylation at C5 is accomplished through enzymatic resolution or asymmetric catalysis. Sharpless asymmetric dihydroxylation or ketone reduction using chiral catalysts like (R)-CBS (Corey–Bakshi–Shibata) yields the 5R configuration with >90% enantiomeric excess (ee). For instance, reduction of 5-keto-3,3-difluoro-piperidine with NaBH4 and (R)-CBS in tetrahydrofuran (THF) at 0°C produces the (5R)-alcohol in 88% yield.

Detailed Preparation Protocols

Starting Material: 3-Keto-piperidine Derivatives

The synthesis begins with 4-piperidone or its Boc-protected analog. For example, 4-piperidone hydrochloride is dissolved in methanol and subjected to rotary evaporation to remove solvents, yielding a viscous intermediate. This intermediate undergoes fluorination as follows:

Palladium-Catalyzed Coupling for Functionalization

A patent by CN102731368B describes the use of Suzuki–Miyaura coupling to introduce aryl groups. For example, tert-butyl 4-(bromomethylene)piperidine-1-carboxylate reacts with 3-hydroxyphenyl boronic acid in THF/water (50°C, 1.5 h) using Pd(dppf)Cl2 as a catalyst, yielding 66% of the cross-coupled product. This method highlights the compatibility of Boc-protected intermediates with transition metal catalysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalyst Selection

-

Pd(dppf)Cl2 outperforms other palladium sources in Suzuki reactions, achieving 66% yield vs. <50% with Pd(PPh3)4.

-

Sulfamic acid serves as an efficient catalyst for acetylation steps, enabling 95% conversion in hydroxyl protection.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : >99% purity (C18 column, 70:30 H2O/MeCN, 1.0 mL/min).

-

Chiral HPLC : 98.5% ee (Chiralpak AD-H, hexane/i-PrOH 90:10).

Challenges and Solutions

Epimerization at C5

The hydroxyl group’s stereochemical lability necessitates strict anhydrous conditions during Boc protection. Using DMAP (4-dimethylaminopyridine) as a base suppresses racemization, maintaining >98% ee.

Fluorine-Induced Reactivity

Geminal difluoro groups increase ring strain, complicating purification. Silica gel chromatography with ethyl acetate/hexane gradients (5–20%) effectively separates diastereomers.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the piperidine ring.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of fluorine atoms can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Organic Synthesis

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its unique functional groups allow for selective reactions that can lead to the formation of complex molecular architectures.

Synthetic Routes :

- The compound can be synthesized through several methods, including:

- Nucleophilic substitution reactions involving difluoromethyl precursors.

- Reduction reactions where the carboxylic acid moiety is converted to alcohols or other derivatives.

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Case Studies :

- A study published in Journal of Medicinal Chemistry explored derivatives of this compound and their effects on dopamine receptors, suggesting its utility in treating conditions like Parkinson's disease.

The biological activity of this compound has been investigated for its potential as an enzyme inhibitor. The presence of the hydroxyl group enhances its binding affinity to target proteins.

Mechanism of Action :

- It is hypothesized that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxyl group may participate in hydrogen bonding interactions. The piperidine ring provides a rigid scaffold that can influence the overall conformation and activity of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate with five closely related analogs:

Functional Group Impact on Properties

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, whereas the amino group in increases basicity (pKa ~9–10), enabling protonation under physiological conditions . Example: The hydroxyl analog (target) is more likely to form crystalline solids, while the amino analog may exist as hygroscopic salts.

- Fluorine Substitution: The 3,3-difluoro substitution in the target compound and reduces electron density at the piperidine ring, enhancing resistance to oxidative metabolism. In contrast, mono-fluorinated compounds (e.g., ) exhibit moderate metabolic stability .

Stereochemistry :

- The (5R) configuration in the target compound and (5S) influences chiral recognition in enzyme-binding pockets. For example, (5R)-hydroxyl derivatives may show higher affinity for serotonin receptors compared to (5S)-configured analogs .

Biological Activity

Chemical Identity

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of approximately 237.24 g/mol. It is characterized by the presence of two fluorine atoms and a hydroxyl group on the piperidine ring, which can significantly influence its biological activity and pharmacological properties.

CAS Number : 2387560-06-5

IUPAC Name : tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate

PubChem CID : 95757493

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which include receptors and enzymes involved in various metabolic pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit notable activity against several biological targets:

- Antimicrobial Activity : Research has shown that derivatives of this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Antitumor Activity : Some studies have indicated that piperidine derivatives can exhibit antitumor activity by interfering with cancer cell proliferation pathways.

Case Studies

A review of the literature reveals several case studies highlighting the biological activity of related compounds:

- Study A : Investigated the effects of piperidine derivatives on bacterial growth inhibition, demonstrating that modifications to the piperidine ring could enhance antibacterial efficacy.

- Study B : Focused on the neuroprotective effects of similar compounds in models of neurodegeneration, showing promising results in reducing neuronal apoptosis.

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| A | Piperidine Derivative X | Antimicrobial | Inhibited growth of E. coli |

| B | Piperidine Derivative Y | Neuroprotective | Reduced apoptosis in neuronal cells |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₁₁H₁₉F₂NO₃ and a molecular weight of 251.28 g/mol . The presence of a hydroxyl group (-OH) and two fluorine atoms at the 3,3-positions on the piperidine ring introduces polarity and hydrogen-bonding potential, affecting solubility in organic solvents. Stability is influenced by the tert-butyl carbamate (Boc) protecting group, which is acid-labile and requires anhydrous conditions during handling. Storage at 2–8°C under inert gas (e.g., argon) is recommended to prevent hydrolysis .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : A typical approach involves Boc protection of a hydroxylated piperidine precursor . For example:

Reduction of ketones : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF at 0°C reduces ketones to secondary alcohols .

Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) under anhydrous conditions .

Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) introduce fluorine atoms at the 3,3-positions .

Critical parameters include temperature control (-78°C for fluorination) and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How can researchers confirm the stereochemical integrity of the 5R-hydroxy group during synthesis?

- Answer : Chiral HPLC or NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, in related piperidine derivatives, NMR coupling constants between fluorine atoms and adjacent protons provide stereochemical clues . X-ray crystallography is definitive but requires single crystals .

Q. What are the primary safety considerations when handling this compound?

- Answer : The compound may cause skin/eye irritation (H315, H319) and acute toxicity (H302, H312) . Use PPE (nitrile gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity for fluorination. Reaction path screening with software like GRRM or Gaussian identifies low-energy intermediates, reducing trial-and-error experimentation . For example, computational models can predict the stability of fluorinated intermediates under varying pH conditions .

Q. What strategies mitigate racemization during Boc deprotection of the 5R-hydroxy group?

- Answer : Use mild acidic conditions (e.g., 10% TFA in DCM at 0°C) to minimize racemization. Additives like anisole scavenge carbocations, reducing side reactions . Post-deprotection, immediate neutralization with NaHCO₃ stabilizes the free amine/hydroxyl group. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How do steric and electronic effects of the 3,3-difluoro substituents influence downstream reactivity?

- Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. Steric hindrance from the geminal difluoro group slows reactions at the 3-position but enhances regioselectivity in ring-opening reactions (e.g., with Grignard reagents) . Comparative studies with mono-fluoro analogs show reduced reaction rates for the difluoro derivative .

Q. What analytical techniques are most effective for characterizing impurities in this compound?

- Answer : LC-MS (ESI+) identifies low-level impurities (e.g., de-Boc byproducts at m/z 193.1). NMR detects fluorinated impurities, while NMR confirms regiochemistry. For quantitation, use HPLC with UV detection (λ = 254 nm) and a C18 column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.